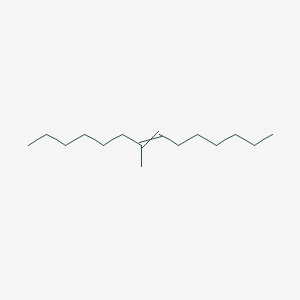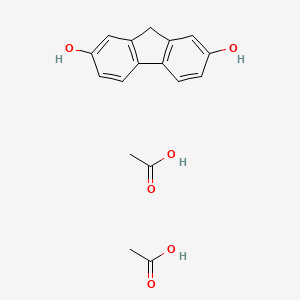
acetic acid;9H-fluorene-2,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;9H-fluorene-2,7-diol is a chemical compound that combines the properties of acetic acid and 9H-fluorene-2,7-diol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 9H-fluorene-2,7-diol is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with hydroxyl groups attached at the 2 and 7 positions
Vorbereitungsmethoden
The synthesis of acetic acid;9H-fluorene-2,7-diol can be achieved through several methods. One common synthetic route involves the reaction of 9H-fluorene-2,7-diol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the desired compound. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Acetic acid;9H-fluorene-2,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of the compound can be achieved using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids. Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols. Substitution reactions can occur at the hydroxyl groups, where reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
Acetic acid;9H-fluorene-2,7-diol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties. In industry, it may be used in the production of polymers, dyes, and other materials .
Wirkmechanismus
The mechanism of action of acetic acid;9H-fluorene-2,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the fluorene moiety can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The acetic acid component can influence the compound’s solubility and reactivity. These interactions can lead to various biological effects, depending on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Acetic acid;9H-fluorene-2,7-diol can be compared to other similar compounds, such as 9H-fluorene-2,7-diol and acetic acid alone. While 9H-fluorene-2,7-diol shares the same fluorene backbone, it lacks the acetic acid component, which can influence its chemical properties and reactivity. Acetic acid alone is a simple carboxylic acid without the aromatic fluorene structure.
Eigenschaften
CAS-Nummer |
53134-09-1 |
|---|---|
Molekularformel |
C17H18O6 |
Molekulargewicht |
318.32 g/mol |
IUPAC-Name |
acetic acid;9H-fluorene-2,7-diol |
InChI |
InChI=1S/C13H10O2.2C2H4O2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12;2*1-2(3)4/h1-4,6-7,14-15H,5H2;2*1H3,(H,3,4) |
InChI-Schlüssel |
XRJSODKYOCIRFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)
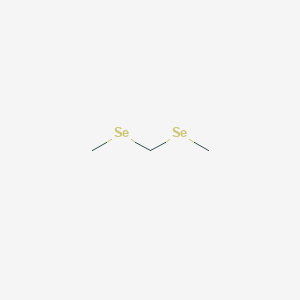

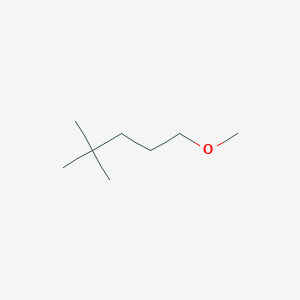
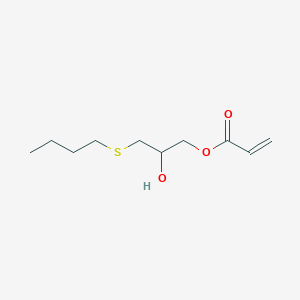

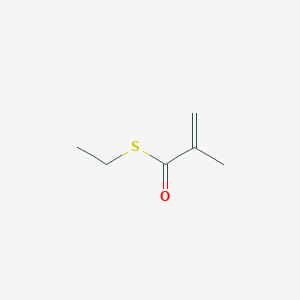
![N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea](/img/structure/B14634548.png)
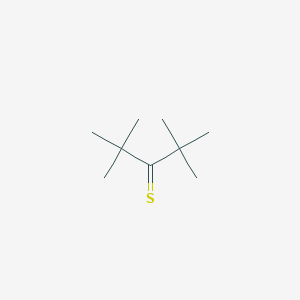

![[Bis(4-chlorophenyl)methyl]phosphanone](/img/structure/B14634559.png)
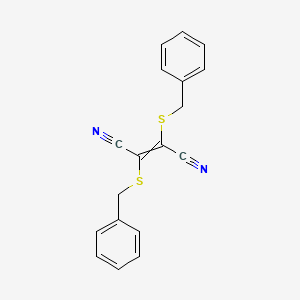
![Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene-](/img/structure/B14634562.png)
